![molecular formula C14H18N4O2 B2919403 N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-50-6](/img/structure/B2919403.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a complex organic compound featuring an imidazole ring fused to a pyrrole ring, with a propionyl group and a carboxamide group attached
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a potent covalent inhibitor of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including endoplasmic reticulum-associated degradation (ERAD), cell cycle regulation, and DNA repair .
Mode of Action
The compound targets the C522 residue of p97 . By binding to this residue, it inhibits the ATPase activity of p97, disrupting its function and leading to changes in the cellular processes that p97 is involved in .
Biochemical Pathways
The inhibition of p97 affects several biochemical pathways. Given p97’s role in ERAD, its inhibition can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response . Additionally, p97’s involvement in cell cycle regulation and DNA repair means that its inhibition can impact these processes as well .
Result of Action
The result of the compound’s action is the disruption of p97’s function, leading to changes in various cellular processes. This can have a range of effects at the molecular and cellular level, depending on the specific context .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could impact the compound’s solubility and stability, thereby affecting its bioavailability and efficacy. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to bind to p97 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Vergleich Mit ähnlichen Verbindungen
N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
3-(1H-imidazol-1-yl)propan-1-amine
Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-13(19)11-8-12(17-9-11)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10,17H,2-4,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSOPPDIUUOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
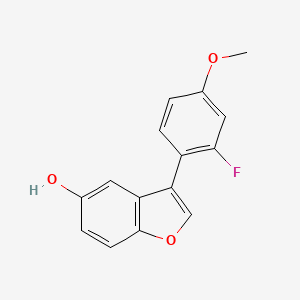
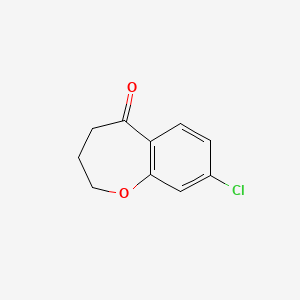
![N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide](/img/structure/B2919325.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2919326.png)

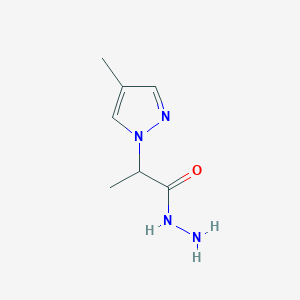
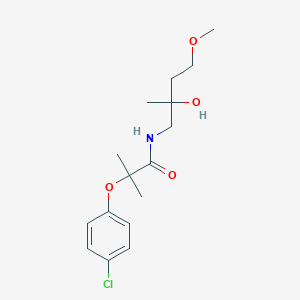
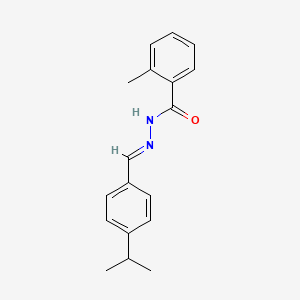

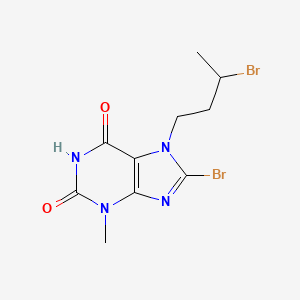

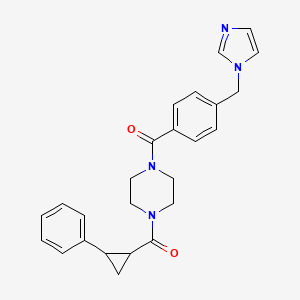
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)
![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)
